molecular formula C28H26N4O3 B560367 KT203 CAS No. 1402612-64-9

KT203

カタログ番号: B560367
CAS番号: 1402612-64-9
分子量: 466.5 g/mol
InChIキー: SSSCOJOXPDDHOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

KT203は、トリアゾール環の形成とビフェニルカルボン酸部分の組み込みを含む一連の化学反応によって合成されます。合成経路には通常、以下のステップが含まれます。

    トリアゾール環の形成: これは、アジドとアルキン間の環状付加反応によって達成されます。

    ビフェニルカルボン酸の組み込み: このステップには、トリアゾール中間体をビフェニルカルボン酸誘導体とカップリングすることが含まれます。

これらのステップの反応条件には、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進する触媒の使用が含まれます。 最終生成物は、カラムクロマトグラフィーなどの技術によって精製され、高純度のthis compoundが得られます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、生産コストを最小限に抑えながら、収量と純度を最大限に高めるために反応条件を最適化することが含まれます。 これには、連続フローリアクターや自動精製システムを使用して、生産プロセスを合理化することが含まれる場合があります .

化学反応の分析

反応の種類

KT203は、次のようなさまざまな化学反応を受けます。

    酸化: this compoundは特定の条件下で酸化されて、酸化された誘導体を形成することができます。

    還元: 還元反応を使用して、this compoundに存在する官能基を修飾できます。

    置換: this compoundは、特定の官能基が他の基で置換される置換反応を受けることができます。

一般的な試薬と条件

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: 目的の置換に応じて、さまざまな求核剤と求電子剤を使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化によって、修飾された官能基を持つ酸化された誘導体が得られる場合があり、置換反応によって、異なる置換基を持つ新しい化合物が生成される可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を有しています。

    化学: this compoundは、α/βヒドロラーゼドメイン含有6(ABHD6)の阻害とそのさまざまな生化学的経路における役割を研究するためのツール化合物として使用されます。

    生物学: 生物学的調査では、this compoundは、細胞プロセスとシグナル伝達経路に対するABHD6阻害の影響を調べるために使用されます。

    医学: this compoundは、肺炎などの疾患の治療における潜在的な治療応用を有しており、その抗ウイルスおよび抗炎症特性は有益です。

    工業: This compoundは、新規医薬品の開発や、創薬および開発における参照化合物として使用されます.

科学的研究の応用

Inhibition of Metastasis

One significant application of KT203 is in the context of pancreatic cancer. Research indicates that this compound can significantly reduce metastatic seeding in mouse models of pancreatic ductal adenocarcinoma (PDAC). In a study where human and mouse PDAC cell lines were treated with this compound prior to transplantation into mice, a marked reduction in lung metastases was observed without affecting primary tumor growth . This suggests that this compound may serve as a therapeutic agent to inhibit cancer metastasis by targeting ABHD6.

StudyModelDoseResult
Mouse PDAC cells1 mg/kg/dayReduced lung metastases significantly (p < 0.012)

Selectivity and Safety

This compound demonstrates impressive selectivity for ABHD6 over other serine hydrolases, minimizing off-target effects that are often a concern with pharmacological agents. In vivo studies have shown that at doses up to 1 mg/kg, this compound achieves near-complete blockade of ABHD6 in the liver with minimal cross-reactivity against other enzymes . This selectivity is crucial for developing safe cancer therapeutics.

Impact on Endocannabinoid Signaling

Given its role as an ABHD6 inhibitor, this compound is also being investigated for its effects on endocannabinoid signaling pathways within the central nervous system (CNS). The modulation of these pathways has implications for treating neurological disorders such as multiple sclerosis and chronic pain .

Potential for CNS Penetration

Research indicates that certain derivatives of this compound may be developed to penetrate the blood-brain barrier effectively, making them suitable candidates for CNS-related applications . This capability could enhance therapeutic strategies for neurological conditions by increasing local concentrations of endocannabinoids.

Preclinical Studies on Cancer Metastasis

In preclinical trials involving mice treated with this compound, researchers observed a significant decrease in metastatic spread from established tumors to distant organs like the lungs. The mechanism appears to involve reduced adhesion of cancer cells to endothelial cells, which is critical for metastasis .

Drug Repurposing for Viral Infections

Recent studies have also explored this compound's potential role in inhibiting SARS-CoV-2 entry into cells. It was identified as a compound that binds to viral proteins, suggesting a possible application in managing COVID-19 infections . This highlights the versatility of this compound beyond its initial characterization as an ABHD6 inhibitor.

Conclusion and Future Directions

This compound represents a promising compound with diverse applications across cancer research and neurobiology due to its potent inhibition of ABHD6 and favorable pharmacological profile. Ongoing research aims to further elucidate its mechanisms and explore its potential in clinical settings for both oncology and neurology.

Future studies should focus on:

  • Long-term safety profiles in various animal models.
  • Efficacy assessments in human clinical trials.
  • Development of derivatives with enhanced CNS penetration.

The continued exploration of this compound could lead to significant advancements in therapeutic strategies for challenging diseases.

作用機序

KT203は、α/βヒドロラーゼドメイン含有6(ABHD6)を選択的に阻害することによって効果を発揮します。ABHD6は、脂質基質の加水分解に関与する酵素であり、this compoundによるその阻害は、特定の脂質分子の蓄積につながります。 これは、さまざまな細胞プロセスとシグナル伝達経路を調節することができ、観測された抗ウイルスおよび抗炎症効果をもたらします .

類似化合物の比較

This compoundは、ABHD6阻害剤としての高い選択性と効力で独自です。同様の化合物には、次のようなものがあります。

This compoundは、その優れた選択性と効力により、科学研究と潜在的な治療用途のための貴重なツールとなっています .

類似化合物との比較

KT203 is unique in its high selectivity and potency as an ABHD6 inhibitor. Similar compounds include:

This compound stands out due to its superior selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications .

生物活性

KT203 is a potent and selective inhibitor of the α/β-hydrolase domain containing 6 (ABHD6), a serine hydrolase involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders and other conditions influenced by endocannabinoid signaling.

This compound exhibits its biological activity primarily through the inhibition of ABHD6, which plays a crucial role in the hydrolysis of 2-AG. By inhibiting this enzyme, this compound can enhance the levels of 2-AG, potentially modulating cannabinoid receptor signaling pathways. The compound has demonstrated an impressive potency with an IC50 value as low as 0.31 nM in Neuro2A cells, indicating its effectiveness in cellular models .

Efficacy in Experimental Models

Research has shown that this compound can selectively inhibit ABHD6 activity without affecting other serine hydrolases. This selectivity is critical for minimizing off-target effects and enhancing therapeutic potential. In studies involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound was found to be ineffective in ameliorating disease symptoms when administered peripherally. In contrast, another inhibitor, KT182, which penetrates the central nervous system (CNS), showed significant therapeutic effects .

Table 1: Comparison of ABHD6 Inhibitors

CompoundIC50 (nM)CNS PenetrationEfficacy in EAE
This compound0.31NoIneffective
KT1820.82YesEffective
WWL70Not specifiedYesEffective

Case Studies and Research Findings

  • Study on Multiple Sclerosis : A study published in 2018 examined the effects of this compound and other ABHD6 inhibitors on EAE. While KT182 improved neurological symptoms, this compound did not show any significant therapeutic benefits despite its ability to target brain ABHD6 . This raises questions about the role of ABHD6 inhibition in treating autoimmune demyelination.
  • Neuroprotection Studies : In vitro studies indicated that while KT182 could protect neurons from NMDA-induced excitotoxicity, similar protective effects were not observed with this compound. This suggests that the neuroprotective properties attributed to ABHD6 inhibition may not be universally applicable across different compounds targeting this enzyme .
  • Pharmacokinetics and Selectivity : Further research highlighted that this compound is a peripherally restricted inhibitor, meaning it is designed to act outside the CNS, which may limit its effectiveness in conditions where CNS action is required .

Summary of Findings

This compound has shown significant promise as a selective inhibitor of ABHD6 with notable potency. However, its clinical efficacy appears limited due to its inability to penetrate the CNS effectively and provide therapeutic benefits in models of neurological disorders like multiple sclerosis. Future research should focus on optimizing derivatives that retain potency while improving CNS penetration.

特性

IUPAC Name

3-[4-[1-(2-benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c33-27(34)24-10-6-9-23(18-24)21-12-14-22(15-13-21)26-19-32(30-29-26)28(35)31-16-5-4-11-25(31)17-20-7-2-1-3-8-20/h1-3,6-10,12-15,18-19,25H,4-5,11,16-17H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSCOJOXPDDHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC(=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111173
Record name 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402612-64-9
Record name 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402612-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KT203
Reactant of Route 2
Reactant of Route 2
KT203
Reactant of Route 3
Reactant of Route 3
KT203
Reactant of Route 4
Reactant of Route 4
KT203
Reactant of Route 5
Reactant of Route 5
KT203
Reactant of Route 6
Reactant of Route 6
KT203

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。